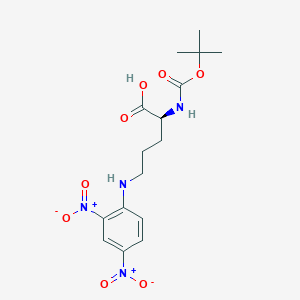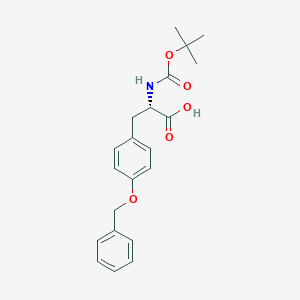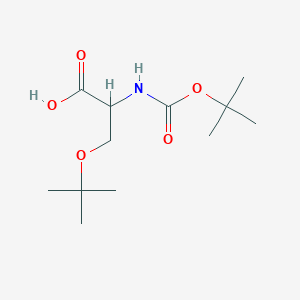
Boc-L-valine amide
Overview
Description
Boc-L-valine amide is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Boc-L-valine amide, also known as (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, or BOC-VAL-NH2, is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of this compound are the amino functions that need protection during the synthesis process .
Mode of Action
The compound acts by protecting the amino functions during the synthesis of multifunctional targets . It is converted to tert-butyl carbamate, a so-called Boc-derivative, which is stable towards most nucleophiles and bases . This stability allows for the protection of the amino function during the synthesis process .
Biochemical Pathways
The synthesis of this compound starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . This pathway is part of the larger biosynthesis pathway of branched-chain amino acids (BCAAs), which includes valine, isoleucine, and leucine .
Pharmacokinetics
It is known that the compound is stable under a variety of conditions, including towards most nucleophiles and bases . This stability suggests that the compound may have good bioavailability, as it is likely to resist degradation in the body.
Result of Action
The primary result of the action of this compound is the protection of amino functions during the synthesis of peptides . This protection allows for the successful synthesis of multifunctional targets, including complex peptides . The compound can also facilitate the cleavage of protecting groups due to mutual interaction between two protecting groups on the same nitrogen .
Action Environment
The action of this compound is influenced by the environment in which it is used. For example, the compound is stable under a variety of conditions, including towards most nucleophiles and bases . This suggests that the compound can be used in a variety of environments, including those that might be hostile to other compounds.
Biochemical Analysis
Biochemical Properties
Boc-L-valine amide participates in several biochemical reactions. It is involved in the synthesis of proteins, where it interacts with various enzymes, proteins, and other biomolecules . The exact nature of these interactions is complex and depends on the specific biochemical context. For instance, this compound can be used in the production of L-valine, an essential amino acid with wide applications ranging from animal feed additive to ingredient in cosmetic and special nutrients in pharmaceutical and agriculture fields .
Cellular Effects
This compound influences cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For example, L-valine, from which this compound is derived, can activate the PI3K/Akt1 signaling pathway and inhibit the activity of arginase to increase the expression of NO .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . More detailed studies are needed to fully understand the dosage effects of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, L-valine, from which this compound is derived, is part of the branched-chain amino acids (BCAAs) metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-valine amide typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. One common method is the reaction of tert-butyl carbamate with (S)-valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-L-valine amide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Boc-L-valine amide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amino acids.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate: Similar structure but with a benzyl group instead of a tert-butyl group.
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide: Contains a pyrazole ring and fluorinated groups.
Uniqueness
Boc-L-valine amide is unique due to its tert-butyl group, which provides steric protection and influences its reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZYROZOXUFSG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459810 | |
| Record name | Boc-L-valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35150-08-4 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















